N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring fused with a tetrahydrothiophen-2-one (2-oxotetrahydrothiophen) moiety. The tetrazole group (a five-membered ring with four nitrogen atoms) confers high polarity and metabolic stability, while the 2-oxotetrahydrothiophen scaffold introduces conformational rigidity. This compound is structurally related to cephalosporin derivatives, as evidenced by its presence as an impurity (Imp.C5 and Imp.D6) in cefotiam hexetil synthesis .
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c18-11(13-9-6-7-20-12(9)19)10-14-16-17(15-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNNRRULBVYUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of DL-homocysteine thiolactone hydrochloride with an acid chloride in the presence of triethylamine and dry dichloromethane . The resulting intermediate is then subjected to further reactions to introduce the tetrazole and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the formation of more complex molecules through various chemical reactions. The compound can act as a ligand in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis and materials science.
The compound's structural characteristics enable it to interact with various biological targets, making it significant in pharmacological research:
- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases associated with enzyme dysregulation.
- Receptor Binding : The tetrazole ring can mimic certain biological molecules, allowing the compound to bind effectively to receptors, thereby modulating their activity. This property is particularly relevant in drug design for conditions like cancer and inflammation .
Case Study: Anti-inflammatory Properties
Research has demonstrated that derivatives of this compound exhibit anti-inflammatory effects by acting as 5-lipoxygenase inhibitors. This suggests potential applications in treating inflammatory diseases such as asthma and arthritis .
Material Science
In the field of materials science, this compound can be employed in the development of advanced materials, including:
- Polymers : Its ability to form stable bonds makes it suitable for creating polymeric materials with enhanced properties.
- Nanocomposites : The compound's unique structure may also contribute to the fabrication of nanocomposites with improved mechanical and thermal properties .
Anticancer Research
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, demonstrating their potential as therapeutic agents in oncology .
Table: Summary of Biological Activities
Computational Studies
Computational modeling studies have been employed to predict the biological activity of this compound. These studies utilize molecular docking simulations to assess binding affinities with target proteins, aiding in the design of more potent derivatives .
Mechanism of Action
The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The thiophene and carboxamide groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Thiazole and Thiadiazole Carboxamides
Example Compounds :
- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (): This compound replaces the tetrazole with a thiadiazole ring. The sulfur-rich thiadiazole exhibits distinct electronic properties, reducing nitrogen-mediated hydrogen bonding compared to the tetrazole. At 50 µg/mL, thiadiazole derivatives showed variable inhibition rates in biological assays, suggesting lower potency than tetrazole analogs in specific applications .
- N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13, ): The nitrothiophene-thiazole hybrid demonstrates antibacterial activity, but the absence of a saturated tetrahydrothiophen ring may reduce stability under physiological conditions .
Key Differences :
Isoxazole and Oxazolidinone Derivatives
Example Compounds :
- N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (): The isoxazole ring introduces a different electronic profile, with oxygen contributing to weaker dipole interactions compared to tetrazole’s nitrogen-rich system. This compound’s thiophene substituent may enhance π-π stacking but reduce solubility .
- NAT-1 and NAT-2 (): These thiazolidinone-nicotinamide hybrids feature a 4-oxo-thiazolidin core.

Key Differences :
- Structural Rigidity : The 2-oxotetrahydrothiophen moiety in the target compound imposes steric constraints that improve binding selectivity compared to flexible isoxazole derivatives .
- Pharmacokinetics: The tetrazole’s higher polarity may enhance aqueous solubility relative to lipophilic thiazolidinones .
Tetrazole-Containing Pharmaceuticals
Example Compounds :
- Diovan (Valsartan) (): This antihypertensive drug contains a biphenyl-tetrazole group.
- Cefotiam Hexetil Impurities (Imp.C5/D6, ): These impurities share the 2-oxotetrahydrothiophen-tetrazole backbone but include additional aminothiazole and dimethylaminoethyl groups. Their molecular weights (499.12 g/mol) exceed the target compound’s, likely due to extra functional groups .
Key Differences :
- Therapeutic Indications : The target compound’s structural similarity to cephalosporin impurities implies antibacterial applications, contrasting with Diovan’s cardiovascular use .
- Synthetic Pathways : The target compound’s synthesis likely involves cyclization of thioamide intermediates, whereas Diovan derivatives rely on biphenyl coupling .
Physicochemical and Pharmacological Comparisons
Molecular Properties
Biological Activity
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its ability to form hydrogen bonds and engage in π-π stacking interactions. Its structure can be represented as follows:
This structural configuration contributes to its unique biological activities.
1. Antimicrobial Activity
Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 50 |
| 2 | Escherichia coli | 100 |
| 3 | Pseudomonas aeruginosa | 125 |
These findings suggest that modifications to the tetrazole structure can enhance antimicrobial efficacy .
2. Anti-inflammatory Activity
In studies assessing anti-inflammatory effects, compounds derived from tetrazoles have shown potential in reducing inflammation in animal models. For instance, the carrageenan-induced paw edema method demonstrated that certain derivatives significantly reduced swelling compared to control groups. The most effective compounds exhibited an ED50 value lower than that of standard anti-inflammatory drugs like phenylbutazone .
3. Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro assays against human cancer cell lines (e.g., HCT116 and HeLa) revealed that some derivatives displayed cytotoxic effects, potentially through the inhibition of topoisomerase I activity. This mechanism is crucial for cancer cell proliferation, making these compounds promising candidates for further development .
Structure-Activity Relationship (SAR)
The biological activity of tetrazole derivatives often correlates with their structural features. Key factors influencing activity include:
- Substituent Position : The position of substituents on the tetrazole ring can significantly affect potency.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
For instance, introducing a methoxy group at specific positions has been shown to increase antimicrobial activity against certain pathogens .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of substituted tetrazoles and evaluated their antimicrobial properties using the disc diffusion method. Results indicated that compounds with a phenyl group at the 2-position of the tetrazole ring exhibited enhanced activity against both gram-positive and gram-negative bacteria .
Case Study 2: Anti-inflammatory Effects
In another investigation, a derivative of N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole was tested in a rat model for its anti-inflammatory effects. The compound demonstrated significant reduction in paw edema compared to untreated controls, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

